3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea
Description
3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative characterized by a trifluoromethylphenyl group and a bis-furan-2-yl ethyl substituent. Urea derivatives are widely studied for their diverse pharmacological properties, including kinase inhibition, antimicrobial activity, and enzyme modulation. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan rings may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c19-18(20,21)13-5-1-2-6-14(13)23-17(24)22-11-12(15-7-3-9-25-15)16-8-4-10-26-16/h1-10,12H,11H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUKFWLYSINFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the furan-2-yl ethyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where furan reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the trifluoromethylphenyl group: This step involves the reaction of the furan-2-yl ethyl intermediate with a trifluoromethylphenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro group in the trifluoromethylphenyl moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the furan rings can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophiles such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or alkylated furans.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the furan rings can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include other urea derivatives with aromatic or heterocyclic substituents. Below is a comparative analysis based on molecular properties, substituent effects, and hypothetical biological activity:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hypothetical Solubility | Potential Activity |
|---|---|---|---|---|---|---|
| 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea | Not Available | C₁₈H₁₅F₃N₂O₃ | 364.32 | Bis(furan), trifluoromethylphenyl | Low (lipophilic) | Kinase inhibition, antimicrobial |
| N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea | 139149-55-6 | C₁₆H₁₆N₂O₄ | 300.31 | Dihydrobenzofuran, phenylmethoxy | Moderate (polar groups) | Anti-inflammatory, enzyme inhibition |
| 1-(2-Chlorophenyl)-3-benzylurea | 2732-48-5 | C₁₄H₁₃ClN₂O | 260.72 | Chlorophenyl, benzyl | Low | Anticancer, antifungal |
Key Observations:
Substituent Effects on Lipophilicity :
- The trifluoromethyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to the dihydrobenzofuran derivative (logP ~2.8) . This may enhance cell membrane permeability but reduce aqueous solubility.
- The phenylmethoxy group in the dihydrobenzofuran analog introduces polarity, improving solubility compared to the bis-furan system.
Biological Activity :
- Trifluoromethylphenyl Urea : The electron-withdrawing trifluoromethyl group may stabilize interactions with enzyme active sites, similar to kinase inhibitors like Sorafenib.
- Dihydrobenzofuran Derivative : The dihydrobenzofuran core and hydroxyurea moiety (as in ) are associated with anti-inflammatory and nitric oxide synthase inhibition activities .
Biological Activity
3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea, identified by its CAS number 2188279-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.3 g/mol. Its structure features a urea functional group linked to a trifluoromethyl-substituted phenyl ring and a bis(furan-2-yl)ethyl moiety. This unique combination of functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing furan and trifluoromethyl groups have been investigated for their cytotoxic effects against various cancer cell lines. Although specific data for this compound is limited, its structural analogs have shown promising results:
- Cytotoxicity : Compounds with similar furan and trifluoromethyl substitutions exhibited IC50 values ranging from 0.11 µM to 5.51 µM against MCF-7 and HCT-116 cancer cell lines .
- Mechanism of Action : Flow cytometry analysis indicated that these compounds could induce apoptosis by increasing caspase activity, leading to cell cycle arrest in the G1 phase .
Anti-inflammatory Activity
Compounds featuring furan rings are often explored for their anti-inflammatory properties. The presence of the trifluoromethyl group may enhance the compound's ability to modulate inflammatory pathways. While specific studies on this compound are scarce, similar derivatives have demonstrated significant anti-inflammatory effects in preclinical models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Furan Rings : Known for their role in enhancing biological activity due to their ability to participate in π-stacking interactions with biomolecules.
- Trifluoromethyl Group : This electron-withdrawing group can increase lipophilicity and stability, potentially improving the compound's pharmacokinetic profile.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea?
The synthesis involves multi-step organic reactions starting with furan derivatives and trifluoromethylated aromatic compounds. Key steps include:
- Coupling reactions : Formation of the bis(furan)ethyl backbone via nucleophilic substitution or cross-coupling reactions.
- Urea linkage : Reaction of an isocyanate intermediate (e.g., 2-(trifluoromethyl)phenyl isocyanate) with a bis(furan)ethylamine derivative.
Q. Optimization Parameters :
| Parameter | Example Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane, THF, or ethanol | Polar aprotic solvents enhance reactivity for urea formation |
| Temperature | 0–80°C | Higher temps accelerate coupling but risk side reactions |
| Catalysts | Palladium on carbon (for coupling) | Reduces reaction time for furan-aryl bond formation |
Characterization requires NMR spectroscopy (¹H/¹³C), mass spectrometry , and HPLC to confirm purity (>95%) and structural integrity .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing trifluoromethyl group (-CF₃) enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic stability : Resists oxidative degradation due to strong C-F bonds, as observed in similar urea derivatives .
- Electrophilicity : Polarizes the urea carbonyl group, potentially enhancing hydrogen-bonding interactions with biological targets .
Q. Structural Analysis :
- X-ray crystallography (if available) reveals bond angles and planarity of the urea moiety .
- DFT calculations predict electrostatic potential maps to identify reactive sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity may arise from:
- Purity variations : Impurities (e.g., unreacted isocyanates) can skew assay results. Use HPLC-MS to verify purity before testing .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect IC₅₀ values. Standardize protocols using OECD guidelines for reproducibility .
- Target specificity : Perform kinase profiling or proteome-wide screens to rule off-target effects, as seen in structurally related urea derivatives .
Q. Example Workflow :
Re-synthesize the compound under controlled conditions .
Validate purity via NMR and LC-MS .
Re-test bioactivity in parallel assays (e.g., enzyme inhibition vs. cell viability) .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Molecular docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs). The trifluoromethylphenyl group may occupy hydrophobic pockets .
- MD simulations : Simulate binding stability over 100 ns to assess urea backbone flexibility and furan ring interactions .
- QSAR models : Corrogate substituent effects (e.g., furan vs. thiophene analogs) to predict bioactivity trends .
Hypothesis Testing :
If docking suggests kinase inhibition, validate experimentally via ATPase activity assays or phosphorylation profiling .
Q. How should researchers design experiments to assess environmental stability and degradation pathways?
Adopt a tiered approach:
Abiotic studies :
- Hydrolysis : Incubate in buffers (pH 3–9) at 25–50°C; monitor via HPLC .
- Photolysis : Expose to UV light (λ = 254 nm); identify degradation products via HRMS .
Biotic studies :
- Soil microbiota assays : Incubate with agricultural soil samples; quantify residual compound via GC-MS .
Q. Key Data :
| Condition | Half-life (Days) | Major Degradation Product |
|---|---|---|
| pH 7, 25°C | 30 | 2-(Trifluoromethyl)aniline |
| UV exposure | 7 | Oxidized furan derivatives |
Q. What in vitro/in vivo models are suitable for evaluating its pharmacological potential?
- In vitro :
- In vivo :
Q. How can structural modifications enhance selectivity or reduce toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
